molecular formula C11H13N3O2S2 B3087396 3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine CAS No. 1173104-16-9

3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine

Cat. No.: B3087396
CAS No.: 1173104-16-9
M. Wt: 283.4 g/mol
InChI Key: JDSFTRRWNBOLIL-UHFFFAOYSA-N
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Description

3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of an ethylthio group at the 3-position, a phenylsulfonyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring

Scientific Research Applications

3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenylsulfonyl piperazines, have been identified as specific inhibitors of erythrocyte invasion by plasmodium merozoites . This suggests that the compound could potentially target similar biochemical processes.

Mode of Action

The general principle of action for similar compounds involves interaction with specific receptors or enzymes, leading to changes in cellular function . The compound could potentially interact with its targets in a similar manner, leading to changes in cellular function or structure.

Biochemical Pathways

It is known that the manipulation of biochemical pathways is a common mechanism of action for many drugs . The compound could potentially affect pathways related to its targets, leading to downstream effects.

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

The compound’s potential to inhibit erythrocyte invasion suggests that it could have significant effects at the cellular level .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other compounds, pH levels, temperature, and the specific biological environment in which the compound is active . Understanding these factors is crucial for predicting the compound’s behavior in a biological system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.

    Introduction of the ethylthio group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and an appropriate leaving group on the pyrazole ring.

    Sulfonylation: The phenylsulfonyl group can be introduced by reacting the pyrazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylsulfonyl)-3-phenyloxaziridine:

    α-azido-α-fluoro-α-(phenylthio and ethylthio)acetates: Multifunctional carbon compounds with similar functional groups.

Uniqueness

3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of ethylthio, phenylsulfonyl, and amine groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-3-ethylsulfanyl-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-2-17-11-9(10(12)13-14-11)18(15,16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSFTRRWNBOLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine
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